Isoliquiritin

Overview

Description

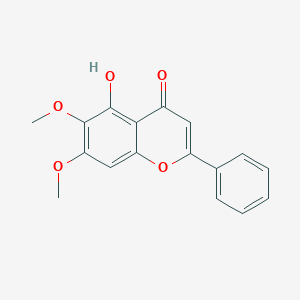

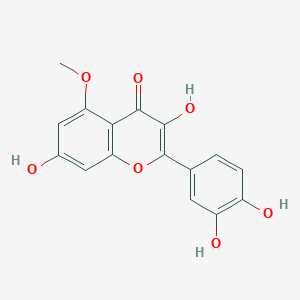

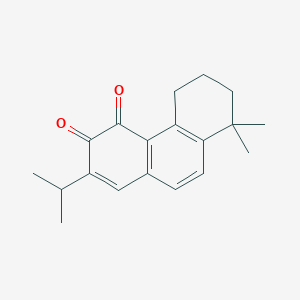

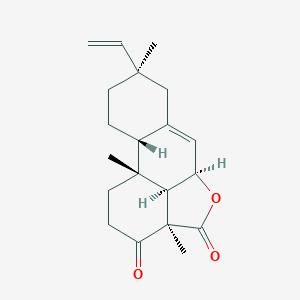

Isoliquiritin is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 . It is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms . It has a role as an antineoplastic agent and a plant metabolite .

Molecular Structure Analysis

This compound has a molecular formula of C21H22O9 . It is a member of chalcones, a member of resorcinols, a beta-D-glucoside, and a monosaccharide derivative . It is functionally related to a trans-chalcone .Physical And Chemical Properties Analysis

This compound has a molecular weight of 418.4 g/mol . It is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 .Scientific Research Applications

Neuroprotective Effects : Isoliquiritin demonstrated protective effects against corticosterone-induced neurotoxicity in PC12 cells, suggesting potential in treating neurodegenerative diseases. It exerts these effects through antioxidant action, mitochondrial dysfunction regulation, and inhibition of the mitochondrial apoptotic pathway (Zhou et al., 2017).

Anticancer Properties : In lung cancer cells, this compound, along with liquiritin and isoliquirigenin, induced apoptotic cell death, regulated the cell cycle, and modulated key proteins involved in apoptosis. This highlights its potential as a therapeutic agent for lung cancer (Zhou & Ho, 2014).

Antidepressant Activity : this compound may have antidepressant properties. It was found to suppress NLRP3-mediated pyroptosis, which is linked to the development of depression. The compound's effects seem to be regulated via the miRNA-27a/SYK/NF-κB axis (Li et al., 2021).

Effects on Ovarian Antral Follicle Growth and Steroidogenesis : Isoliquiritigenin, a related compound, was found to inhibit antral follicle growth and disrupt steroid production in mouse antral follicles, indicating its potential impact on reproductive health (Mahalingam et al., 2016).

Antifungal Activity : this compound exhibited significant antifungal activity against Peronophythora litchi Chen, a pathogen affecting litchi plants. This suggests its potential use as a natural alternative to commercial fungicides (Luo et al., 2016).

Inhibition of Metastasis : Isoliquiritigenin was found to suppress pulmonary metastasis in a mouse model of renal cell carcinoma, indicating its potential as a metastasis inhibitor (Yamazaki et al., 2002).

Antitumor Effects : Various studies have highlighted the antitumor effects of isoliquiritigenin and related compounds, indicating their potential as anti-cancer agents in different cancer types, including gastric and prostate cancer (Qiusheng, 2010).

Anti-inflammatory Effects : Isoliquiritigenin isolated from Glycyrrhiza uralensis showed anti-inflammatory effects by inhibiting the expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages (Kim et al., 2008).

Potential Treatment for Nonalcoholic Fatty Liver Disease : Administration of isoliquiritigenin was shown to prevent nonalcoholic fatty liver disease through the IQGAP2‐CREB‐SIRT1 axis, suggesting its therapeutic potential for liver diseases (Zhang et al., 2021).

Mechanism of Action

Target of Action

Isoliquiritin, a major constituent of the Glycyrrhizae Rhizoma, has been found to target several receptors and pathways. It has been identified as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It also targets miR-301b/LRIG1 signaling pathways , and dopamine D1, D3, and vasopressin V1A receptors . These targets play crucial roles in various physiological processes, including neurotransmission, cell signaling, and melanoma growth inhibition.

Mode of Action

This compound interacts with its targets in several ways. As a positive allosteric modulator of the GABA-A benzodiazepine receptor, it enhances the receptor’s affinity for its neurotransmitter, GABA . This results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

In the context of miR-301b/LRIG1 signaling pathways, this compound’s interaction results in the inhibition of melanoma growth . Furthermore, it acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .

Biochemical Pathways

The enzyme 6’-deoxychalcone synthase uses malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+ to produce this compound .

Pharmacokinetics

The pharmacokinetics of this compound show no dose dependence after both intravenous and oral administration . Although approximately 92.0% of the oral this compound is absorbed, the extent of the absolute bioavailability value is only 11.8% of the oral dose . The low absolute bioavailability value of this compound might be due to the considerable metabolism of this compound in the small intestine and liver .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its interaction with the GABA-A benzodiazepine receptor can lead to a decrease in neuronal excitability . Its action on miR-301b/LRIG1 signaling pathways results in the inhibition of melanoma growth . Furthermore, this compound provides protective action against corticosterone-induced cell damage by reducing oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of metabolic enzymes and transporters in the liver and small intestine can significantly affect the bioavailability of this compound . Furthermore, the presence of other compounds and the pH of the environment can also impact the stability and action of this compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWXJFQOCHMPCK-LXGDFETPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317746 | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5041-81-6, 7014-39-3 | |

| Record name | Isoliquiritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoisoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLIQUIRITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)